3-(1,2,4-Oxadiazol-3-yl)benzaldehyde chemical structure and properties
3-(1,2,4-Oxadiazol-3-yl)benzaldehyde chemical structure and properties
An In-Depth Technical Guide to 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to the fields of medicinal chemistry and drug discovery. The molecule uniquely combines the well-established pharmacological relevance of the 1,2,4-oxadiazole scaffold with the synthetic versatility of a benzaldehyde functional group. The 1,2,4-oxadiazole ring is a privileged structure, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate target selectivity.[1] The presence of the aldehyde at the meta-position of the phenyl ring offers a reactive handle for extensive chemical modification, enabling its use as a versatile building block in the synthesis of complex molecular architectures and compound libraries. This document details the molecular structure, physicochemical properties, proposed synthetic pathways, and spectroscopic characterization of the title compound, contextualizing its potential applications within modern drug development programs.
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the cornerstone of medicinal chemistry, with the 1,2,4-oxadiazole ring system emerging as a particularly valuable scaffold.[1] This five-membered heterocycle, containing two nitrogen atoms and one oxygen atom, is noted for its chemical stability and its capacity for tunable physicochemical properties through substitution at the C3 and C5 positions.[1]
The prominence of the 1,2,4-oxadiazole core in drug design is largely attributable to its role as a bioisostere for esters and amides. This substitution can confer improved pharmacokinetic profiles, particularly by enhancing resistance to hydrolytic cleavage by metabolic enzymes like esterases and amidases.[1] Consequently, molecules incorporating this moiety often exhibit superior metabolic stability and oral bioavailability.
Furthermore, the 1,2,4-oxadiazole scaffold is associated with a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system-related effects.[1][2] This versatility underscores its potential for generating novel therapeutic agents across a wide range of diseases.[3] The compound 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde serves as a key intermediate that leverages these inherent properties while providing a reactive site for further synthetic elaboration.
Molecular Profile of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Chemical Structure and Identification
The structure consists of a benzaldehyde molecule where the hydrogen at position 3 of the phenyl ring is substituted with a 1,2,4-oxadiazole ring linked via its C3 atom.
Caption: Chemical structure of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde.
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IUPAC Name: 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde
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Molecular Formula: C₉H₆N₂O₂
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Molecular Weight: 174.16 g/mol [4]
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CAS Number: A specific CAS number for this isomer is not prominently available. The para-isomer, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, is registered under CAS 545424-41-7.[4]
Physicochemical Properties
The following table summarizes key physicochemical properties. Since direct experimental data is limited, these values are largely based on computational predictions and data from structurally similar isomers.
| Property | Value | Source/Comment |
| Molecular Weight | 174.16 g/mol | Calculated from formula.[4] |
| Appearance | Predicted to be a solid at room temperature. | Based on related structures like 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. |
| XLogP3 | ~2.0 - 2.5 | Estimated based on similar structures. |
| Topological Polar Surface Area (TPSA) | 55.99 Ų | Value for the related 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde.[5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the cyclization reaction involving an amidoxime and a carboxylic acid derivative.[6] This approach, considered a [4+1] heterocyclization, is highly efficient. For the synthesis of the title compound, a logical route involves the reaction of 3-formylbenzamidoxime with a one-carbon source like formic acid or its activated derivatives.
The causality behind this choice is twofold: the starting materials are readily accessible, and the reaction conditions are generally mild, preserving the sensitive aldehyde functionality. The 3-formylbenzamidoxime intermediate can be prepared from commercially available 3-cyanobenzaldehyde by reaction with hydroxylamine.
Caption: Proposed synthetic workflow for 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde.
Representative Experimental Protocol (Step 2: Cyclodehydration):
This protocol is a generalized procedure based on established methods for 1,2,4-oxadiazole synthesis and should be optimized for this specific substrate.
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Reagent Preparation: To a solution of 3-formylbenzamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) is added formic acid (1.1 eq).
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Coupling: The mixture is cooled to 0 °C, and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added portion-wise. The use of a coupling agent facilitates the formation of an O-acylamidoxime intermediate at a lower temperature.[6]
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Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC).
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Cyclization: Alternatively, the O-acylamidoxime intermediate can be isolated and subsequently heated in a high-boiling solvent (e.g., toluene or xylene) to induce cyclodehydration, which drives the reaction to completion by removing water.[6]
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Work-up and Purification: Upon completion, the reaction mixture is filtered to remove by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is dominated by its aldehyde functional group, which serves as a versatile handle for derivatization.
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Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. This allows for classic aldehyde transformations such as Grignard reactions, Wittig olefination, and the formation of imines/oximes.
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Reductive Amination: A key reaction in drug discovery, allowing the coupling of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-(1,2,4-Oxadiazol-3-yl)benzoic acid) or reduced to the benzyl alcohol ( (3-(1,2,4-Oxadiazol-3-yl)phenyl)methanol).
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Ring Stability: The 1,2,4-oxadiazole ring is generally aromatic and stable under many reaction conditions. However, the O-N bond is its weakest point and can be cleaved under strong reductive conditions (e.g., catalytic hydrogenation) or via certain photochemical rearrangements.[7]
Spectroscopic Characterization
The structural identity of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde would be unequivocally confirmed using a combination of standard spectroscopic techniques. The following are predicted key signals:
| Technique | Predicted Spectral Features |
| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).[8]~9.0 ppm (s, 1H): C5-H proton of the 1,2,4-oxadiazole ring.~7.8-8.5 ppm (m, 4H): Aromatic protons of the meta-substituted benzene ring, exhibiting complex splitting patterns. |
| ¹³C NMR | ~192 ppm: Carbonyl carbon (C=O).~160-175 ppm: Two distinct signals for the C3 and C5 carbons of the oxadiazole ring.~125-140 ppm: Signals corresponding to the six carbons of the aromatic phenyl ring. |
| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2820, ~2720: Characteristic C-H stretches of the aldehyde group (Fermi doublets).~1705: Strong C=O stretch from the aldehyde.~1610: C=N stretch of the oxadiazole ring. |
| Mass Spec (MS) | [M]+• or [M+H]⁺: Expected molecular ion peak at m/z 174.04 or 175.05, corresponding to the molecular formula C₉H₆N₂O₂. |
Applications in Medicinal Chemistry and Drug Development
The primary value of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is its role as a bifunctional synthetic building block. It provides a pre-installed, metabolically robust pharmacophore (the oxadiazole) and a versatile reactive site (the aldehyde) for exploring structure-activity relationships (SAR).
Caption: Role as a versatile building block in drug discovery workflows.
Drug development professionals can utilize this intermediate to:
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Generate Focused Libraries: By performing reductive amination with a diverse set of amines, a large library of compounds can be rapidly synthesized to probe interactions with a biological target.
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Introduce Linkers: The aldehyde can be converted into other functional groups (e.g., an alcohol or carboxylic acid) to serve as an attachment point for linkers in applications such as PROTACs or antibody-drug conjugates.
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Modulate Physicochemical Properties: Derivatization of the aldehyde allows for fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion
3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a high-value chemical entity for researchers and scientists in drug development. It strategically combines the proven benefits of the 1,2,4-oxadiazole core—a stable, pharmacologically relevant scaffold—with the synthetic flexibility afforded by the benzaldehyde moiety. While detailed experimental data for this specific isomer remains to be broadly published, its properties and reactivity can be reliably inferred from established chemical principles and data on related analogs. Its potential as a key intermediate for the synthesis of novel, biologically active compounds makes it a molecule of considerable scientific and commercial interest.
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